
Nikkomycin Z from Streptomyces tendae
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nikkomycin Z is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces tendae. It was first discovered in the 1970s and has since garnered significant attention due to its potent antifungal properties. Nikkomycin Z acts as a competitive inhibitor of chitin synthase, an enzyme crucial for the formation of chitin in fungal cell walls . This makes it a promising candidate for treating fungal infections, particularly those caused by pathogens such as Candida albicans and Aspergillus fumigatus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nikkomycin Z is primarily produced through fermentation processes involving Streptomyces tendae. The production can be enhanced by genetic manipulation and precursor feeding. For instance, blocking the imidazolone biosynthetic pathway of nikkomycin X and supplementing with uracil can significantly increase the yield of nikkomycin Z .
Industrial Production Methods: Industrial production of nikkomycin Z involves optimizing fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient supply in the fermentation medium. Genetic engineering techniques are also employed to create high-yield strains of Streptomyces tendae .
Analyse Des Réactions Chimiques
Types of Reactions: Nikkomycin Z undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside moiety of nikkomycin Z.
Reduction: Reduction reactions can alter the peptidyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups that enhance the compound’s antifungal activity .
Applications De Recherche Scientifique
Nikkomycin Z has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of chitin synthase and the biosynthesis of chitin.
Biology: Researchers use nikkomycin Z to investigate fungal cell wall development and the role of chitin in fungal growth.
Industry: It has applications in agriculture as a biopesticide to protect crops from fungal pathogens.
Mécanisme D'action
Nikkomycin Z is part of a group of peptidyl nucleoside antibiotics that includes nikkomycin X, nikkomycin I, and nikkomycin J. These compounds share a similar structure but differ in their nucleoside and peptidyl moieties. For example, nikkomycin X contains an imidazolone moiety, while nikkomycin Z contains a uracil moiety . The unique structure of nikkomycin Z makes it particularly effective against certain fungal pathogens, and its ability to inhibit chitin synthase distinguishes it from other antifungal agents .
Comparaison Avec Des Composés Similaires
- Nikkomycin X
- Nikkomycin I
- Nikkomycin J
- Polyoxins (e.g., Polyoxin D)
Nikkomycin Z’s unique ability to inhibit chitin synthase and its potent antifungal activity make it a valuable compound for both scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H25N5O10 |
|---|---|
Poids moléculaire |
495.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12+,13-,14-,15+,16+,18+/m0/s1 |
Clé InChI |
WWJFFVUVFNBJTN-JKEIIPFCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
SMILES canonique |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



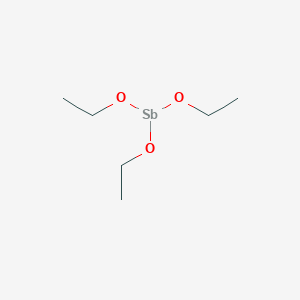
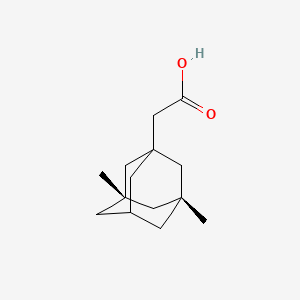

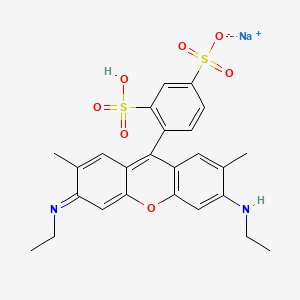
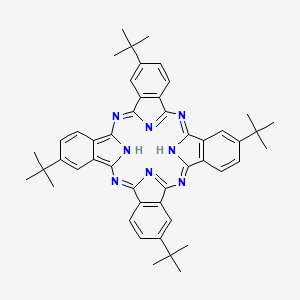



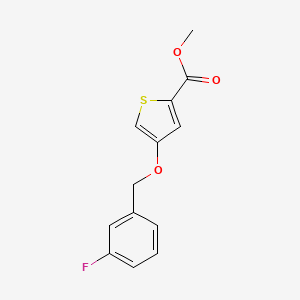
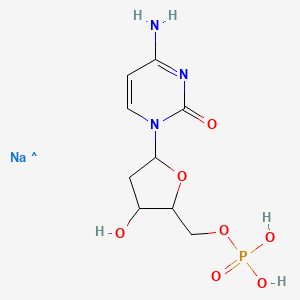

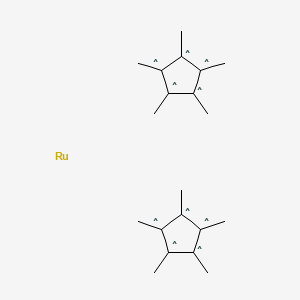
![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)
